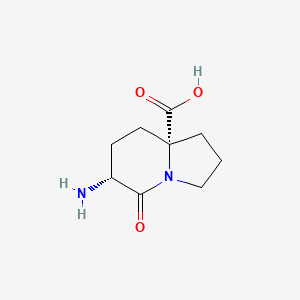![molecular formula C7H14N2O2 B575013 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) CAS No. 189368-76-1](/img/new.no-structure.jpg)
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) is a complex organic compound with a unique structure that includes both amino and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) typically involves multi-step organic reactions. One common method includes the reaction of hexenoic acid with appropriate amines under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of 4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Amino-3-methylpyridine: Studied for its structural and electronic properties.
Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
189368-76-1 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
(E,2S)-6-amino-2-(methylamino)hex-4-enoic acid |
InChI |
InChI=1S/C7H14N2O2/c1-9-6(7(10)11)4-2-3-5-8/h2-3,6,9H,4-5,8H2,1H3,(H,10,11)/b3-2+/t6-/m0/s1 |
InChI-Schlüssel |
HYBHNZMNUKFVLA-SZKDQXIBSA-N |
SMILES |
CNC(CC=CCN)C(=O)O |
Isomerische SMILES |
CN[C@@H](C/C=C/CN)C(=O)O |
Kanonische SMILES |
CNC(CC=CCN)C(=O)O |
Synonyme |
4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)

![1,2,4,6,8-Pentaazaspiro[4.4]nonane](/img/structure/B574945.png)


![5,5-Dimethyl-3,3a,4,5-tetrahydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B574952.png)

